1,3,8,8-tetramethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,3,8,8-tetramethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a useful research compound. Its molecular formula is C21H23N3O3 and its molecular weight is 365.433. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nanoporous Catalysts for Synthesis of N-heterocyclic Compounds
A study by Sepehrmansouri et al. (2020) discusses the use of metal-organic frameworks (MOFs) for the synthesis of N-heterocyclic compounds like 1,3,8,8-tetramethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione. This approach highlights the utility of these compounds in creating complex molecular structures with potential applications in various scientific fields (Sepehrmansouri et al., 2020).
Molecular Structure and Synthesis Studies
The molecular structure and synthesis of benzo[g]pyrimido[4,5-b]quinoline derivatives, a related compound, have been studied. Trilleras et al. (2017) utilized Density Functional Theory (DFT) and X-ray diffraction to characterize these compounds, demonstrating their potential in understanding complex chemical structures (Trilleras et al., 2017).
Anticancer and Anti-Inflammatory Activities
Hafez et al. (2016) explored the synthesis of pyrimido[4,5-b]quinoline derivatives and their potential anti-inflammatory and anticancer activities. This indicates the possible medical applications of such compounds in treating various diseases (Hafez et al., 2016).
Green Synthesis and Environmental Considerations
The research by Siddiqui et al. (2015) showcases a green synthesis approach for creating 1-methyl-5-phenylbenzo[g]pyrimido[4,5-b]quinoline-2,4,6,11(1H,3H)-tetraone, which is related to the compound . They emphasize the environmental benefits and efficiency of this synthesis method (Siddiqui et al., 2015).
Corrosion Inhibition Properties
A study conducted by Verma et al. (2016) investigated the use of 5-arylpyrimido-[4,5-b]quinoline-diones as corrosion inhibitors for mild steel. This highlights the practical applications of such compounds in industrial settings to prevent material degradation (Verma et al., 2016).
Properties
IUPAC Name |
1,3,8,8-tetramethyl-5-phenyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-21(2)10-13-16(14(25)11-21)15(12-8-6-5-7-9-12)17-18(22-13)23(3)20(27)24(4)19(17)26/h5-9,15,22H,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYXHVNGZINRTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N(C(=O)N(C3=O)C)C)C4=CC=CC=C4)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.